molecular formula C12H10Br2O2 B13086502 1,6-Dibromo-2,7-dimethoxynaphthalene

1,6-Dibromo-2,7-dimethoxynaphthalene

Cat. No.: B13086502
M. Wt: 346.01 g/mol
InChI Key: XORPVTGZIABOGW-UHFFFAOYSA-N
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Description

1,6-Dibromo-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂O₂. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and two methoxy groups are substituted at the 2 and 7 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dibromo-2,7-dimethoxynaphthalene typically involves the bromination of 2,7-dimethoxynaphthalene. The process can be carried out using bromine in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction is often facilitated by photochemical methods, where the mixture is irradiated with a light source to promote the bromination reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-2,7-dimethoxynaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,6-Dibromo-2,7-dimethoxynaphthalene involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile in substitution reactions and as a redox-active species in oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dibromo-2,7-dimethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 1 and 6 positions and methoxy groups at the 2 and 7 positions makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C12H10Br2O2

Molecular Weight

346.01 g/mol

IUPAC Name

1,6-dibromo-2,7-dimethoxynaphthalene

InChI

InChI=1S/C12H10Br2O2/c1-15-10-4-3-7-5-9(13)11(16-2)6-8(7)12(10)14/h3-6H,1-2H3

InChI Key

XORPVTGZIABOGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC(=C(C=C2C=C1)Br)OC)Br

Origin of Product

United States

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